4,6-dichloro-3-hydroxypyridine-2-carbonitrile
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Overview
Description
4,6-Dichloro-3-hydroxypyridine-2-carbonitrile is a chemical compound characterized by its pyridine ring structure with chlorine and hydroxyl substituents, as well as a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-3-hydroxypyridine-2-carbonitrile typically involves multiple steps, starting with the chlorination of pyridine derivatives. One common method is the reaction of 3-hydroxypyridine-2-carbonitrile with chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃), under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-3-hydroxypyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine derivative.
Substitution: Chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, such as alkyl halides or Grignard reagents.
Major Products Formed:
Oxidation: 4,6-Dichloro-3-hydroxypyridine-2-carboxylic acid.
Reduction: 4,6-Dichloro-3-hydroxypyridine-2-amine.
Substitution: Alkylated or arylated derivatives of the compound.
Scientific Research Applications
4,6-Dichloro-3-hydroxypyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,6-dichloro-3-hydroxypyridine-2-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
3,6-Dichloro-4-hydroxypyridine-2-carboxylic acid
2-Hydroxy-6-phenylpyridine-3-carbonitrile
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Properties
CAS No. |
2129510-87-6 |
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Molecular Formula |
C6H2Cl2N2O |
Molecular Weight |
189 |
Purity |
95 |
Origin of Product |
United States |
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